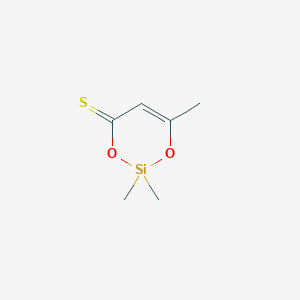
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione is a unique organosilicon compound characterized by its distinctive dioxasiline ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione typically involves the reaction of trimethylsilyl chloride with a suitable dioxasiline precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as crystallization and recrystallization, further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The silicon atom in the dioxasiline ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the silicon atom under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the development of novel bioactive molecules and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione involves its interaction with specific molecular targets. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound shares a similar dioxin ring structure but lacks the silicon atom.
2,2,6-Trimethyl-4H-1,3-dioxin-4-thione: Similar to the target compound but without the silicon atom, making it less versatile in certain applications.
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-one: This compound has a similar structure but with an oxygen atom instead of a thione group.
Uniqueness
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione stands out due to its unique combination of a silicon atom and a thione group within the dioxasiline ring. This structural feature imparts distinct chemical reactivity and stability, making it valuable for specialized applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
188970-33-4 |
|---|---|
Formule moléculaire |
C6H10O2SSi |
Poids moléculaire |
174.29 g/mol |
Nom IUPAC |
2,2,6-trimethyl-1,3,2-dioxasiline-4-thione |
InChI |
InChI=1S/C6H10O2SSi/c1-5-4-6(9)8-10(2,3)7-5/h4H,1-3H3 |
Clé InChI |
RDWBBXCTFBHJDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=S)O[Si](O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-](/img/structure/B14249428.png)
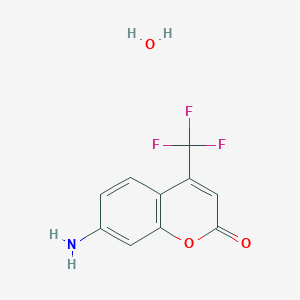
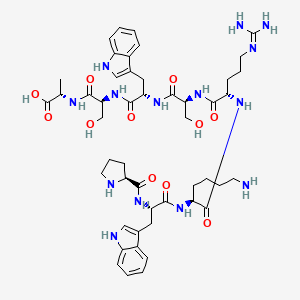
![Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-](/img/structure/B14249442.png)
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
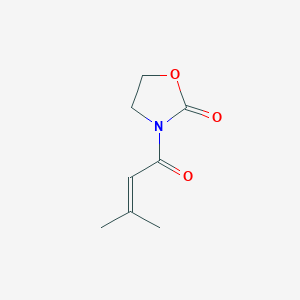
![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)

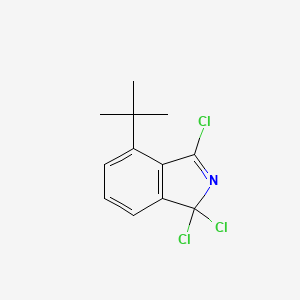
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)

![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)

